2-fluoro-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide
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Overview
Description
2-fluoro-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is a synthetic organic compound that features a benzamide core substituted with a fluoro group and a triazole-pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Attachment of the Pyridine Moiety: The pyridine ring can be introduced via a coupling reaction, such as a Suzuki or Heck reaction.
Introduction of the Fluoro Group: Fluorination can be performed using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Formation of the Benzamide Core: The final step involves the formation of the amide bond, typically through a condensation reaction between a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoro group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
2-fluoro-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-fluoro-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-N-(1H-1,2,3-triazol-4-yl)methyl)benzamide
- N-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide
- 2-fluoro-N-(1H-1,2,3-triazol-4-yl)methyl)pyridine
Uniqueness
2-fluoro-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is unique due to the presence of both the fluoro group and the triazole-pyridine moiety, which can confer distinct chemical and biological properties. This combination may enhance its binding affinity, selectivity, and stability compared to similar compounds.
Properties
IUPAC Name |
2-fluoro-N-[(1-pyridin-4-yltriazol-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN5O/c16-14-4-2-1-3-13(14)15(22)18-9-11-10-21(20-19-11)12-5-7-17-8-6-12/h1-8,10H,9H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOKDXVCXWNGRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CN(N=N2)C3=CC=NC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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